4-Nitrocinnamic acid

描述

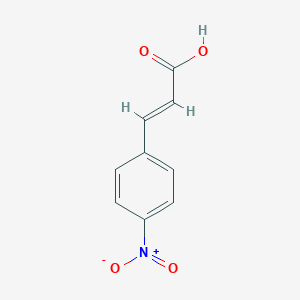

4-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the para position of the benzene ring. This compound is known for its yellow needle-like crystalline form and is primarily used in organic synthesis and various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitrocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and malonic acid in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-nitroiodobenzene with acrylic acid. This method yields a high purity product and is efficient for large-scale production .

化学反应分析

Types of Reactions: 4-Nitrocinnamic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium hydroxide.

Major Products Formed:

Reduction: 4-Aminocinnamic acid.

Oxidation: 4-Nitrobenzoic acid.

Substitution: Various substituted cinnamic acids depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Chemical Formula:

Molecular Weight: 193.16 g/mol

Melting Point: 286 °C (decomposes)

CAS Number: 619-89-6

4-Nitrocinnamic acid is characterized by a nitro group attached to the phenyl ring of cinnamic acid, which enhances its reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential as an inhibitor of various enzymes involved in neurodegenerative diseases. Recent studies have demonstrated that derivatives of 4-NA exhibit significant inhibitory effects on monoamine oxidase B (MAO-B) and beta-secretase 1 (BACE1), both of which are targets for treating conditions like Alzheimer's disease. For instance, compounds derived from 4-NA showed IC50 values of 8.02 µM for BACE1 inhibition, outperforming standard drugs such as quercetin .

Key Findings:

- Inhibition of MAO-B: Compounds NEA1 and NEA3 derived from 4-NA exhibited potent reversible inhibition of MAO-B with IC50 values of 0.0092 and 0.016 µM, respectively .

- Blood-Brain Barrier Penetration: The synthesized derivatives were shown to effectively cross the blood-brain barrier, making them promising candidates for further development in neuropharmacology .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for synthesizing various biologically active compounds. It can be transformed into amides, esters, and other derivatives through reactions such as acylation and amidation.

Applications in Synthesis:

- Synthesis of Enamides: Treatment of 4-NA with thionyl chloride leads to the formation of acid chlorides, which can further react to produce enamides with dual inhibitory properties against MAO-B and BACE1 .

- Flavonoid Production Routes: Research has indicated that 4-NA can be utilized in designing biosynthetic pathways for flavonoid production, highlighting its role in biochemistry and metabolic engineering .

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.

Analytical Applications:

- Xanthine Oxidase Inhibition Studies: In vitro studies have shown that 4-NA can inhibit xanthine oxidase (XO), an enzyme implicated in gout and oxidative stress-related diseases. The kinetic analysis revealed that the presence of the nitro group is crucial for enhancing XO inhibition .

- Spectroscopic Studies: The compound's infrared spectrum provides valuable information regarding its functional groups, aiding in the characterization of related compounds .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Inhibition of MAO-B and BACE1 | Derivatives showed IC50 values significantly lower than standard drugs | Potential for developing new treatments for Alzheimer's disease |

| Synthesis of Enamides | Efficient formation from 4-NA via thionyl chloride | Expands synthetic routes for drug development |

| Xanthine Oxidase Inhibition | Reversible inhibition observed; nitro group essential for activity | Insights into treatment strategies for gout |

作用机制

The mechanism of action of 4-nitrocinnamic acid involves its interaction with various molecular targets. For instance, it inhibits xanthine oxidase by forming a reversible and noncompetitive complex with the enzyme. This interaction is facilitated by hydrogen bonds and van der Waals forces, which stabilize the inhibitor-enzyme complex . The nitro group plays a crucial role in enhancing the inhibitory effect.

相似化合物的比较

- Cinnamic acid

- 4-Aminocinnamic acid

- 4-Methoxycinnamic acid

- 4-Chlorocinnamic acid

- 4-Bromocinnamic acid

4-Nitrocinnamic acid stands out due to its unique nitro group, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

生物活性

4-Nitrocinnamic acid (4-NA) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 4-NA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a nitro group (-NO2) attached to the phenyl ring of cinnamic acid. This structural modification enhances its biological activities compared to its parent compound.

Inhibition of Xanthine Oxidase

One of the most notable biological activities of 4-NA is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to the production of uric acid. A study reported that 4-NA exhibited a potent inhibitory effect on XO, with an IC50 value of 23.02 ± 0.12 μmol/L, indicating its potential for treating hyperuricemia and gout. The inhibition was found to be reversible and noncompetitive, with molecular docking studies revealing that 4-NA binds outside the catalytic center of XO through hydrogen bonds and van der Waals forces .

Antimicrobial Activity

4-NA has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against multi-drug resistant Staphylococcus aureus, demonstrating significant biofilm inhibition at concentrations ranging from 1 to 10 mg/mL. The minimum inhibitory concentration (MIC) values for various compounds, including 4-NA, were assessed, showing promising results in reducing biofilm formation and downregulating specific virulence genes associated with bacterial adhesion .

Potential in Treating Hyperuricemia

The ability of 4-NA to inhibit XO positions it as a candidate for developing new treatments for conditions related to elevated uric acid levels. Animal studies confirmed that administration of 4-NA resulted in a significant reduction in serum uric acid levels in hyperuricemic mice, supporting its therapeutic potential .

Antioxidant Properties

Research has indicated that compounds similar to 4-NA possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases. The presence of the nitro group may enhance these properties, although further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

属性

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060710, DTXSID301043547 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

882-06-4, 619-89-6 | |

| Record name | trans-4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 4-Nitrocinnamic acid?

A1: this compound has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. Spectroscopically, it can be characterized by:

- FT-IR: Characteristic peaks for carboxylic acid and nitro groups. []

- NMR: Signals corresponding to aromatic protons and olefinic protons. []

Q2: How does the nitro group in this compound influence its reactivity compared to cinnamic acid?

A2: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This effect is observed in nitration reactions, where this compound reacts significantly slower than cinnamic acid. [] Additionally, the nitro group influences the reactivity of the Criegee intermediate formed during ozonolysis, leading to different product ratios compared to cinnamic acid and its 4-methoxy derivative. []

Q3: Can this compound be used as a ligand in coordination chemistry?

A3: Yes, this compound can act as a ligand in metal complexes. For instance, it forms a complex with Cu(II) where the carboxylate group coordinates in a monodentate fashion, resulting in a square planar geometry around the copper center. []

Q4: Has this compound shown any potential for biological activity?

A4: Research indicates that this compound exhibits inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition was found to be reversible and noncompetitive, with the nitro group playing a crucial role in enhancing the inhibitory effect. [] Furthermore, this compound demonstrated antimicrobial and anti-biofilm activity against multi-drug resistant Staphylococcus aureus isolates, highlighting its potential for combating drug-resistant bacterial infections. []

Q5: What is known about the interaction of this compound with DNA?

A5: While not directly studied with this compound, its zinc(II) complex, [ZnL2(H2O)2] (where L = 4-Nitrocinnamate), has been shown to interact with DNA through a strong electrostatic interaction, possibly via an intercalative mode of binding. [] This suggests that this compound itself, or its derivatives, might possess DNA-binding properties.

Q6: Are there any known applications of this compound derivatives?

A6: Derivatives of this compound have been investigated for their potential as non-thiol farnesyltransferase inhibitors. [] Additionally, 4-nitrocinnamate esters of 4-halogene-4’-hydroxyazobenzenes have been synthesized and found to exhibit liquid crystalline properties, specifically an enantiotropic nematic phase. [] These findings highlight the potential of this compound derivatives in medicinal chemistry and materials science.

Q7: What are the environmental concerns regarding this compound and its degradation?

A7: While specific information on the environmental impact of this compound is limited, microbial studies have shown the biodegradation of 4-nitrobiphenyl into this compound as an intermediate metabolite. [] This suggests potential pathways for the compound's degradation in the environment. Further research is needed to understand its ecotoxicological effects and develop strategies for mitigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。